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molecular formula C16H17NO5 B8351353 3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-acetoxybenzoate

3-Acetamidobicyclo[1.1.1]pentan-1-yl 2-acetoxybenzoate

Cat. No. B8351353
M. Wt: 303.31 g/mol
InChI Key: FAWUVOPIWRWROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447025B2

Procedure details

The general procedure of Example 1 Step 3 is repeated starting with N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1) and using O-acetylsalicyloyl chloride in place of the acetyl chloride to produce 3-acetamidobicyclo[1.1.1]pentan-1-yl 2-acetoxybenzoate (8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:6][C:4]([NH:7][C:8](=[O:10])[CH3:9])([CH2:5]1)[CH2:3]2.[CH3:11][C:12]([O:14][C:15]1[C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13]>>[C:12]([O:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=1[C:21]([O:1][C:2]12[CH2:6][C:4]([NH:7][C:8](=[O:10])[CH3:9])([CH2:5]1)[CH2:3]2)=[O:22])(=[O:13])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC12CC(C1)(C2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC1=CC=CC=C1C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC23CC(C2)(C3)NC(C)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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